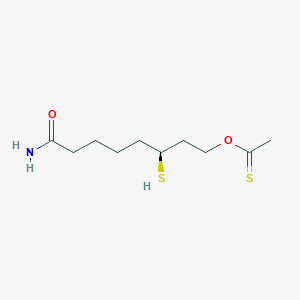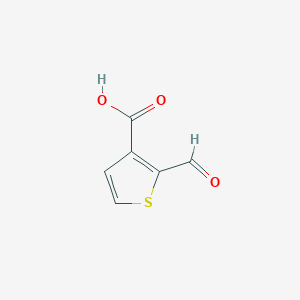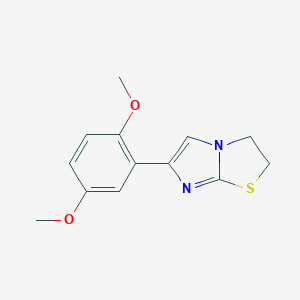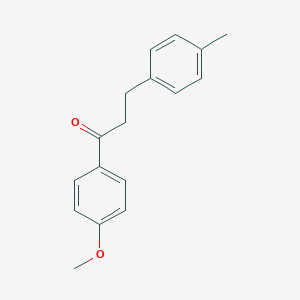
(6S)-8-ethanethioyloxy-6-sulfanyl-octanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6S)-8-ethanethioyloxy-6-sulfanyl-octanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as ETOSO-MPA and is a thioester derivative of mercaptopropionic acid. The unique chemical structure of ETOSO-MPA makes it an attractive candidate for various biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of ETOSO-MPA is not well understood. However, it is believed that the thioester moiety of the compound is responsible for its cross-linking activity. The thioester group can react with the amino groups of lysine residues in proteins, forming a covalent bond and stabilizing protein complexes.
Biochemical and Physiological Effects:
ETOSO-MPA has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that ETOSO-MPA can be used to stabilize protein complexes, facilitate protein identification, and monitor protein folding kinetics. Additionally, ETOSO-MPA has been shown to be non-toxic to cells and can be used in cell-based assays.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of ETOSO-MPA is its ability to cross-link protein complexes, making them more stable and easier to study. Additionally, ETOSO-MPA is non-toxic to cells and can be used in cell-based assays. However, one of the limitations of ETOSO-MPA is its relatively complex synthesis process, which can make it difficult to obtain in large quantities. Additionally, the thioester moiety of ETOSO-MPA can be sensitive to hydrolysis, which can limit its use in certain applications.
Orientations Futures
There are several potential future directions for research involving ETOSO-MPA. One area of interest is the development of new cross-linking agents based on the ETOSO-MPA structure. These agents could be tailored to specific applications and could potentially offer improved stability and selectivity over existing cross-linking agents. Additionally, further studies are needed to fully understand the mechanism of action of ETOSO-MPA and its potential applications in protein research.
Méthodes De Synthèse
The synthesis of ETOSO-MPA involves a multi-step process that begins with the reaction of mercaptopropionic acid with ethyl chloroformate to form ethyl 2-(chlorocarbonylthio)acetate. This intermediate is then reacted with 1-octanethiol to form ethyl 2-(octylthio)acetate. The final step involves the reaction of ethyl 2-(octylthio)acetate with 6-aminohexanoic acid to form (6S)-8-ethanethioyloxy-6-sulfanyl-octanamide.
Applications De Recherche Scientifique
ETOSO-MPA has a wide range of potential applications in scientific research. One of the primary uses of this compound is in the study of protein-protein interactions. ETOSO-MPA can be used as a cross-linking agent to stabilize protein complexes and facilitate their identification and characterization. Additionally, ETOSO-MPA can be used in the study of protein folding, as it can be incorporated into peptides and proteins to monitor their folding kinetics.
Propriétés
Numéro CAS |
105229-76-3 |
|---|---|
Nom du produit |
(6S)-8-ethanethioyloxy-6-sulfanyl-octanamide |
Formule moléculaire |
C10H19NO2S2 |
Poids moléculaire |
249.4 g/mol |
Nom IUPAC |
O-[(3S)-8-amino-8-oxo-3-sulfanyloctyl] ethanethioate |
InChI |
InChI=1S/C10H19NO2S2/c1-8(14)13-7-6-9(15)4-2-3-5-10(11)12/h9,15H,2-7H2,1H3,(H2,11,12)/t9-/m0/s1 |
Clé InChI |
ARZXIUWCNWKTNV-VIFPVBQESA-N |
SMILES isomérique |
CC(=S)OCC[C@H](CCCCC(=O)N)S |
SMILES |
CC(=S)OCCC(CCCCC(=O)N)S |
SMILES canonique |
CC(=S)OCCC(CCCCC(=O)N)S |
Synonymes |
8-AcDHLP 8-acetyldihydrolipoamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9CI)](/img/structure/B10547.png)

